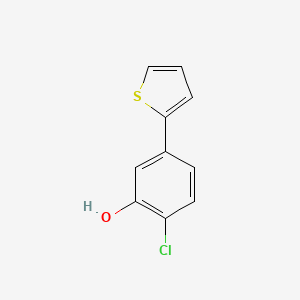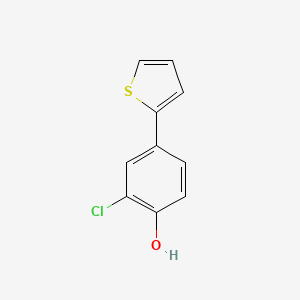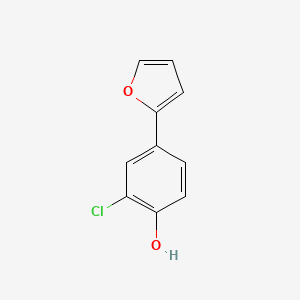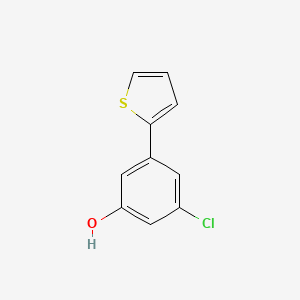
3-Chloro-5-(3-hydroxyphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-(3-hydroxyphenyl)phenol, also known as m-cresol, is an aromatic compound that is widely used in the scientific and industrial communities. It is a white crystalline solid with a molecular weight of 137.55 g/mol and a melting point of 58-60°C. It is a versatile compound with a wide range of applications, such as in the synthesis of dyes, pharmaceuticals, and other organic compounds.
Wissenschaftliche Forschungsanwendungen
M-cresol is used in a variety of scientific research applications, such as the synthesis of dyes, pharmaceuticals, and other organic compounds. It is also used in the synthesis of polymers and as a reagent for the determination of the presence of nitrite ions. Additionally, 3-Chloro-5-(3-hydroxyphenyl)phenol, 95% is used in the synthesis of other aromatic compounds, such as m-xylene and m-toluidine.
Wirkmechanismus
M-cresol is an aromatic compound with a phenolic group, which is capable of forming hydrogen bonds with other molecules. This makes it a useful reagent in the synthesis of other compounds, as it is able to react with a variety of functional groups. Additionally, 3-Chloro-5-(3-hydroxyphenyl)phenol, 95% has a strong electron donating ability, which makes it an excellent nucleophile.
Biochemical and Physiological Effects
M-cresol has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the enzyme xanthine oxidase, which is involved in the metabolism of purines. Additionally, 3-Chloro-5-(3-hydroxyphenyl)phenol, 95% has been found to have anti-inflammatory and anti-cancer effects. It has also been found to have a protective effect against liver damage caused by alcohol consumption.
Vorteile Und Einschränkungen Für Laborexperimente
M-cresol has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is readily available from chemical suppliers. Additionally, it is a versatile compound, with a wide range of applications. However, 3-Chloro-5-(3-hydroxyphenyl)phenol, 95% is also toxic and should be handled with caution. It should be stored in a cool, dry place, and protective equipment should be worn when handling it.
Zukünftige Richtungen
The potential future applications for 3-Chloro-5-(3-hydroxyphenyl)phenol, 95% are numerous. It could be used in the development of new drugs, as it has been found to have anti-inflammatory and anti-cancer effects. Additionally, it could be used in the synthesis of polymers and other organic compounds. Finally, it could be used in the development of new dyes and pigments.
Synthesemethoden
M-cresol can be synthesized in two main ways. The first method involves the reaction of phenol and chloroform in the presence of a base, such as sodium hydroxide. The reaction is typically conducted at a temperature of 70-80°C and yields a mixture of 3-Chloro-5-(3-hydroxyphenyl)phenol, 95% and o-cresol. The second method involves the reaction of 3-chlorophenol and phenol in the presence of a catalyst, such as sulfuric acid. This reaction yields a mixture of 3-Chloro-5-(3-hydroxyphenyl)phenol, 95% and p-cresol.
Eigenschaften
IUPAC Name |
3-chloro-5-(3-hydroxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO2/c13-10-4-9(6-12(15)7-10)8-2-1-3-11(14)5-8/h1-7,14-15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMSTQBQOFTYMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685839 |
Source


|
| Record name | 5-Chloro[1,1'-biphenyl]-3,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(3-hydroxyphenyl)phenol | |
CAS RN |
1261955-23-0 |
Source


|
| Record name | 5-Chloro[1,1'-biphenyl]-3,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methoxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380576.png)












